3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde
Overview
Description
3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound characterized by the presence of a chlorophenylthio group, a trifluoromethyl group, and a pyridine carbaldehyde moiety
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmp) derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to play a significant role in the agrochemical and pharmaceutical industries .
Result of Action
It’s known that tfmp derivatives have been used in the protection of crops from pests .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities .
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorothiophenol with 3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde under specific conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorophenylthio group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Comparison with Similar Compounds
3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde can be compared with similar compounds such as:
3-(Phenylthio)-5-(trifluoromethyl)pyridine-2-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-[(4-Methylphenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NOS/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)6-18-11(12)7-19/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJWXKAPZVNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381890 | |
Record name | 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264924-39-2 | |
Record name | 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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